molecular formula C26H38N2O4S5 B1250504 Lissoclibadin 2

Lissoclibadin 2

Cat. No.: B1250504
M. Wt: 602.9 g/mol
InChI Key: MGWYCLOYGLKCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lissoclibadin 2 is a polysulfur aromatic alkaloid isolated from the tropical ascidian Lissoclinum cf. badium. It is characterized by a dimeric structure with trans-oriented disulfide bonds, distinguishing it from other compounds in the lissoclibadin family . This compound has garnered significant attention due to its unique bioactivity profile, including potent dose-dependent induction of IL-8 production in PMA-stimulated HL-60 cells and growth inhibition of cancer cell lines without cytotoxicity at concentrations up to 10 µM . Notably, it exhibits broad-spectrum anticancer activity against 12 human cancer cell lines, outperforming cisplatin in some models .

Properties

Molecular Formula

C26H38N2O4S5

Molecular Weight

602.9 g/mol

IUPAC Name

2-[4-[2-(dimethylamino)ethyl]-1,2,7,8-tetramethoxy-3,9-bis(methylsulfanyl)benzo[c][1,2,5]benzotrithiepin-10-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C26H38N2O4S5/c1-27(2)13-11-15-21(33-9)18(30-6)20(32-8)26-23(15)35-25-19(31-7)17(29-5)22(34-10)16(12-14-28(3)4)24(25)36-37-26/h11-14H2,1-10H3

InChI Key

MGWYCLOYGLKCFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SSC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Structure Type Key Structural Features IL-8 Induction Cytotoxicity (IC₅₀, µM) Key Bioactivities
This compound Dimer Trans-oriented disulfide bonds Strong (dose-dependent) >10 (non-cytotoxic) Anti-cancer, anti-fungal, anti-bacterial
Lissoclibadin 1 Trimer Three fused aromatic units None 0.38–2.79 Caspase-dependent apoptosis in colon cancer cells
Lissoclibadin 3 Dimer Trans-oriented sulfide bonds Moderate 0.5–5.0 TNF-α suppression, IL-8 induction
Lissoclinotoxin F Dimer Cis-oriented disulfide bonds Strong 0.14–0.17 Colony inhibition in V79 cells
Compound 5 Monomer Cyclic polysulfide None 0.06–0.17 Anti-yeast, antibacterial

Mechanism-Specific Differences

IL-8 Production and Cancer Cell Proliferation

  • Structural isomerism critically impacts activity: trans-dimers (this compound, 3) induce IL-8, while cis-dimers (Lissoclinotoxin E) lack this effect .

Cytotoxicity and Selectivity

  • Lissoclibadin 1, despite its trimeric structure, demonstrates higher cytotoxicity (IC₅₀: 0.38–2.79 µM) but lacks IL-8 modulation .

Anticancer Spectrum

  • This compound inhibits colon (HCT-116, DLD-1), breast (MDA-MB-231), renal (ACHN), and lung (NCI-H460) cancers with IC₅₀ values <1 µM, surpassing cisplatin in potency .
  • Lissoclibadins 4–7, while effective against V79 cells (EC₅₀: 0.06–0.71 µM), lack its broad-spectrum activity .

Stability and Pharmacological Potential

    Q & A

    Table 1. FINER Criteria for Evaluating Research Questions

    CriteriaApplication to this compound Research
    FeasibleAccess to synthetic protocols, assays, and funding.
    InterestingRelevance to apoptosis mechanisms and cancer therapy.
    NovelExploration of understudied pathways (e.g., non-caspase apoptosis).
    EthicalCompliance with cell/animal study guidelines.
    RelevantContribution to drug discovery pipelines.

    Q. Table 2. Key Steps for Reproducible Synthesis

    StepRequirement
    SynthesisDetailed reaction conditions (time, temperature, yields).
    PurificationColumn chromatography gradients, solvent systems.
    CharacterizationNMR/HRMS data in supplementary files; purity thresholds.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 2
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    Lissoclibadin 2

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